molecular formula C12H20N2 B183661 N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine CAS No. 65875-43-6

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine

Cat. No.: B183661
CAS No.: 65875-43-6
M. Wt: 192.3 g/mol
InChI Key: HOBWUMPLORYSJV-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 It is a tertiary amine, characterized by the presence of a dimethylaminoethyl group and a 4-methylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine typically involves the reaction of 4-methylbenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Various nucleophiles (e.g., halides, alkoxides); room temperature to moderate heating.

Major Products

    Oxidation Products: N-oxides

    Reduction Products: Secondary amines

    Substitution Products: Compounds with substituted dimethylaminoethyl groups

Scientific Research Applications

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)amine
  • N-[2-(dimethylamino)ethyl]-N-(3-methylbenzyl)amine
  • N-[2-(dimethylamino)ethyl]-N-(4-chlorobenzyl)amine

Uniqueness

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBWUMPLORYSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398736
Record name N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65875-43-6
Record name N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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